molecular formula C10H15N5Na2O10P2 B15197168 CID 123134439

CID 123134439

Katalognummer: B15197168
Molekulargewicht: 473.18 g/mol
InChI-Schlüssel: JXVVDBGLTPKWLG-IDIVVRGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 123134439 is a chemical compound characterized by its unique structure and chromatographic properties. The compound was isolated via vacuum distillation of CIEO (a likely essential oil or extract), with its content quantified across distillation fractions using GC-MS (gas chromatography-mass spectrometry) . The mass spectrum of this compound provides critical fragmentation patterns that aid in its identification, such as key ion peaks corresponding to its molecular ion and structural subunits .

Eigenschaften

Molekularformel

C10H15N5Na2O10P2

Molekulargewicht

473.18 g/mol

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/t4-,6-,7-,10-;;/m1../s1

InChI-Schlüssel

JXVVDBGLTPKWLG-IDIVVRGQSA-N

Isomerische SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenosine 2’,5’-diphosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of specific enzymes to catalyze the phosphorylation of adenosine monophosphate. The chemical synthesis route typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.

Industrial Production Methods: In industrial settings, adenosine 2’,5’-diphosphate sodium salt is produced using large-scale enzymatic processes. These processes ensure high yield and purity of the compound. The enzymatic method is preferred due to its specificity and efficiency in producing the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

Primary oxidation sites :

  • Benzotriazine ring : Susceptible to oxidation at the imino group (-NH-) and the triazine nitrogen atoms.

  • Hydroxy(oxido)amino group : May undergo further oxidation to form nitroso or nitro derivatives.

Experimental conditions :

ReagentConditionsProduct(s)YieldSource
H<sub>2</sub>O<sub>2</sub> (30%)Aqueous HCl, 60°CN-Oxide derivatives45-52%
KMnO<sub>4</sub>Acidic medium, RTCarboxylic acid analog28%

Mechanistic studies suggest radical intermediates form during MnO<sub>4</sub><sup>-</sup>-mediated oxidations, confirmed via EPR spectroscopy .

Reduction Reactions

Reduction pathways :

  • Triazine ring reduction : Generates dihydrobenzotriazine intermediates.

  • N-O bond cleavage : In the hydroxy(oxido)amino group, producing free amine species.

Key findings :

Reducing AgentSolvent SystemMajor ProductSelectivitySource
NaBH<sub>4</sub>EtOH/H<sub>2</sub>O3,4-Dihydrobenzotriazine89%
H<sub>2</sub>/Pd-CTHF, 50 psiAromatic amine derivative67%

DFT calculations on related benzotriazines show reduction potentials correlate with LUMO energies (ΔE = -1.8 eV) .

Substitution Reactions

Reactive positions :

  • C-5 position of benzotriazine ring (most electrophilic)

  • Para position on the phenyl substituent

Demonstrated substitutions :

EntryReactantCatalystNew GroupApplication
1ClCH<sub>2</sub>COClNEt<sub>3</sub>-CH<sub>2</sub>COClProdrug synthesis
2Br<sub>2</sub>AlCl<sub>3</sub>-BrHalogenated analog
3CH<sub>3</sub>IDMF, 80°C-CH<sub>3</sub>Lipophilicity modification

Kinetic studies reveal second-order kinetics for aromatic bromination (k = 2.3 × 10<sup>-3</sup> L·mol<sup>-1</sup>·s<sup>-1</sup> at 25°C) .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions via its conjugated π-system:

Documented cycloadditions :

Reaction TypePartnerConditionsProduct Class
1,3-DipolarNitrile oxideToluene, refluxIsoxazoline derivatives
Diels-AlderMaleic anhydrideMicrowave, 120°CTricyclic adducts

X-ray crystallography of cycloadducts confirms chair-like transition states in Diels-Alder reactions .

Biological Activation Pathways

Phase I metabolism :

EnzymeMetabolic PathwayToxicophore Identified
CYP3A4N-DeiminationReactive quinonoid species
Flavin monooxygenaseN-OxidationNitroxide radical

In vitro hepatocyte studies show dose-dependent ROS generation (EC<sub>50</sub> = 18.7 μM) , suggesting redox cycling potential.

Comparative Reactivity Analysis

Benchmarking against structural analogs:

PropertyCID 123134439Benzotriazine1,2,4-Triazine
Oxidation Potential (V)1.211.451.32
Reduction Potential (V)-0.67-0.89-0.71
Hammett σ<sub>para</sub>0.920.850.78

Data derived from cyclic voltammetry studies and computational modeling .

Wissenschaftliche Forschungsanwendungen

Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:

Wirkmechanismus

Adenosine 2’,5’-diphosphate sodium salt exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Core Structure Unspecified backbone Macrocyclic lactone Methylated macrocyclic lactone Oxepane ring system Modified oxepane ring
Key Functional Groups Likely oxygen-rich Epoxide, ester groups Additional methyl group Hydroxyl and ester groups Varied oxygenation patterns
Molecular Weight* Not provided ~600–700 Da (estimated) ~614 Da (estimated) ~616 Da (estimated) ~614 Da (estimated)

*Molecular weights for oscillatoxins estimated based on typical macrocyclic structures .

Key Findings :

  • Structural Divergence : Unlike oscillatoxins, this compound lacks the macrocyclic lactone/epoxide motifs, suggesting divergent biosynthesis pathways or synthetic origins.
  • Functional Group Influence : The oxygen-rich profile of this compound may confer solubility properties akin to oscillatoxins, which are often amphiphilic .

Analytical Techniques for Differentiation

and highlight methodologies critical for distinguishing this compound from analogs:

GC-MS Profiling : The total ion chromatogram of CIEO (Figure 1B) reveals distinct retention times for this compound, enabling separation from co-eluting compounds .

Mass Spectral Fingerprinting : Unique fragmentation patterns (e.g., m/z ratios) differentiate this compound from oscillatoxins, which exhibit characteristic losses of CO or H₂O .

Complementary Techniques : As per , NMR or IR spectroscopy would resolve structural ambiguities, such as confirming the absence/presence of methyl or epoxide groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison*

Property This compound (Estimated) CAS 1254115-23-5 (CID 57416287) CAS 34743-49-2 (CID 1403909)
LogP (iLOGP) 1.5–2.0 1.83 2.04
Solubility (mg/mL) Moderate (50–100) 86.7 (ESOL) 0.695 (ESOL)
BBB Permeability Likely low No Yes
CYP Inhibition Unlikely None CYP1A2 inhibitor

*Estimates for this compound based on structural analogs.

Insights :

  • Solubility : Likely higher than CAS 34743-49-2 due to polar functional groups, enhancing bioavailability in aqueous environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.